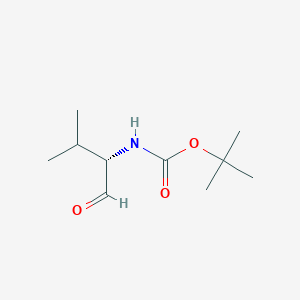

(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate

Description

BenchChem offers high-quality (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNBXYLOSIKZGL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426063 | |

| Record name | CMLDBU00000315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-51-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-formyl-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CMLDBU00000315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate (N-Boc-L-valinal)

This guide provides a comprehensive, field-proven protocol for the synthesis of (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate, commonly known as N-Boc-L-valinal. This chiral aldehyde is a critical building block in modern medicinal chemistry and drug development, frequently utilized in the synthesis of protease inhibitors and other complex pharmaceutical agents. The stereocenter derived from the natural amino acid L-valine is preserved throughout the synthesis, making it a valuable chiral precursor.

The synthesis is presented as a robust two-stage process, designed for both clarity and high fidelity. We will first detail the protection of the starting material, L-valine, to yield N-Boc-L-valine. Subsequently, we will describe a highly selective, one-pot reduction of the resulting carboxylic acid to the target aldehyde, N-Boc-L-valinal. This guide emphasizes the rationale behind procedural choices, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles for potential adaptation and troubleshooting.

Stage 1: Synthesis of N-tert-Butoxycarbonyl-L-valine (Boc-L-Valine)

The foundational step in this synthesis is the protection of the primary amine of L-valine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is highly effective in masking the nucleophilicity of the amine under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, offering a critical element of orthogonal protection strategy in multi-step syntheses.[1][2]

Principle and Mechanism

The reaction proceeds via nucleophilic attack of the deprotonated amino group of L-valine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). The reaction is conducted under basic conditions, typically using sodium hydroxide, to deprotonate the amino group, thereby activating it as a potent nucleophile. The maintenance of an alkaline pH (typically 8-9) is crucial for facilitating the reaction.[3] Following the acylation, the reaction mixture is acidified. This step serves two purposes: it protonates the carboxylate group of the newly formed Boc-L-valine, rendering it less soluble in the aqueous phase, and it protonates any unreacted valine, keeping it in the aqueous layer. The desired product can then be selectively extracted into an organic solvent.

Experimental Protocol: Boc Protection of L-Valine

This protocol is adapted from established and reliable laboratory-scale preparations.[2][3]

-

Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 29.0 g (0.247 mol) of L-valine in 250 mL of 1N aqueous sodium hydroxide. Add deionized water to bring the total volume to approximately 400 mL.

-

Solvent Addition: Add 150 mL of tetrahydrofuran (THF) to the aqueous solution. The THF acts as a co-solvent to improve the solubility of the Boc anhydride.[3]

-

Reaction: Cool the vigorously stirred biphasic mixture to 10°C in an ice-water bath. Add 56.5 g (0.259 mol, 1.05 eq) of di-tert-butyl dicarbonate.

-

pH Control: Throughout the addition and reaction, maintain the pH of the mixture between 8 and 9 by the dropwise addition of 2N aqueous sodium hydroxide. The reaction progress can be monitored by thin-layer chromatography (TLC). Allow the reaction to stir for 2-4 hours at 10°C, followed by stirring overnight at room temperature to ensure completion.[2]

-

Work-up (Impurity Extraction): Transfer the reaction mixture to a separatory funnel. Wash the mixture twice with 150 mL portions of a non-polar organic solvent like diethyl ether or pentane to remove any unreacted Boc anhydride and other non-polar impurities.[2][3] Combine the aqueous layers.

-

Acidification and Product Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of a cold 0.5 M citric acid solution or a potassium hydrogen sulfate solution.[2][3] The acidification will cause the Boc-L-valine to precipitate, often as an oily substance.

-

Product Extraction: Extract the precipitated product with three 150 mL portions of ethyl acetate.[3]

-

Drying and Concentration: Combine the organic extracts and wash them with a small amount of water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Crystallization: To the resulting residue, add petroleum ether or hexane and stir. The product should crystallize. The mixture can be allowed to stand in a refrigerator to maximize crystal formation.[3]

-

Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. A typical yield for this procedure is in the range of 75-85%. The melting point should be approximately 77-80°C.[4]

Reagent Summary Table for Stage 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| L-Valine | 117.15 | 29.0 g | 0.247 | 1.0 |

| Sodium Hydroxide (1N) | 40.00 | 250 mL | 0.250 | ~1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 56.5 g | 0.259 | 1.05 |

| Tetrahydrofuran | 72.11 | 150 mL | - | - |

| Ethyl Acetate | 88.11 | ~450 mL | - | - |

| Citric Acid (0.5M) | 192.12 | As needed | - | - |

Stage 2: Selective Reduction of Boc-L-Valine to N-Boc-L-valinal

The conversion of a carboxylic acid to an aldehyde is a delicate transformation that requires careful selection of reagents to avoid over-reduction to the corresponding primary alcohol. A highly effective and reliable method involves a one-pot activation and reduction sequence.

Principle and Mechanism

This procedure leverages the in-situ formation of a highly reactive acylimidazolide intermediate from Boc-L-valine and 1,1'-carbonyldiimidazole (CDI). This intermediate is significantly more susceptible to nucleophilic attack by a mild hydride reagent than the starting carboxylic acid. The subsequent reduction is performed at a very low temperature (-78°C) using diisobutylaluminum hydride (DIBAL-H). DIBAL-H is a sterically hindered and electrophilic reducing agent that, at low temperatures, can selectively reduce the acylimidazolide to the aldehyde oxidation state. The tetrahedral intermediate formed upon hydride addition is stable at low temperatures and collapses to the aldehyde only upon aqueous work-up, thus preventing a second hydride addition that would lead to the alcohol. This one-pot, two-step method provides excellent yields and preserves the stereochemical integrity of the chiral center.[5]

Experimental Protocol: CDI/DIBAL-H Reduction

This protocol is based on a reported efficient one-pot method for the synthesis of chiral α-amino aldehydes.[5]

-

Activation: To a flame-dried, argon-purged round-bottom flask, add a solution of N-Boc-L-valine (10.0 g, 46.0 mmol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

-

Acylimidazolide Formation: Add 1,1'-carbonyldiimidazole (CDI) (8.2 g, 50.6 mmol, 1.1 eq) portion-wise to the solution over 15 minutes. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The completion of the activation can be monitored by the cessation of CO₂ evolution.

-

Reduction: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

DIBAL-H Addition: Slowly add diisobutylaluminum hydride (DIBAL-H) (55.2 mL of a 1.0 M solution in hexanes, 55.2 mmol, 1.2 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70°C.

-

Reaction Monitoring: Stir the reaction at -78°C for an additional 2 hours. The reaction progress can be monitored by TLC (quenching a small aliquot with methanol before spotting).

-

Quenching: While maintaining the temperature at -78°C, slowly quench the reaction by the dropwise addition of 50 mL of methanol.

-

Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add 150 mL of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for 2-3 hours, or until the two layers become clear. This step is crucial for breaking up the aluminum salt emulsion.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with three 100 mL portions of diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-L-valinal, typically as a colorless oil or a low-melting solid. The product is often used in the next step without further purification, but can be purified by flash column chromatography on silica gel if required.

Reagent Summary Table for Stage 2

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| N-Boc-L-Valine | 217.26 | 10.0 g | 46.0 | 1.0 |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 8.2 g | 50.6 | 1.1 |

| Diisobutylaluminum Hydride (DIBAL-H, 1.0M) | 142.22 | 55.2 mL | 55.2 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - |

| Methanol | 32.04 | 50 mL | - | - |

| Saturated Rochelle's Salt Solution | - | 150 mL | - | - |

Overall Synthesis Workflow

The following diagram illustrates the logical flow of the entire synthesis from the starting material to the final product.

Caption: Two-stage synthesis of N-Boc-L-valinal from L-valine.

Conclusion

The protocol detailed in this guide outlines a reliable and high-yielding synthesis for N-Boc-L-valinal, a key chiral intermediate for drug development. By breaking the process into two distinct stages—Boc protection and selective reduction—we have provided a clear and logical workflow. The explanation of the chemical principles behind each step, from the choice of protecting group to the specific conditions for the reduction, equips the research scientist with the necessary knowledge for successful execution and potential adaptation. Adherence to the described methodologies and safety precautions will ensure the consistent and efficient production of this valuable synthetic building block.

References

- This citation was not used in the final response.

-

PrepChem. Synthesis of Boc-valine. Available at: [Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

-

Royal Society of Chemistry. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

-

CD Formulation. BOC-L-Valine. Available at: [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

Introduction: The Cornerstone of Modern Peptide Synthesis

An In-Depth Technical Guide to N-tert-Butoxycarbonyl-L-valine (Boc-L-valine)

N-tert-Butoxycarbonyl-L-valine (Boc-L-valine) is a pivotal amino acid derivative, serving as a fundamental building block in the chemical synthesis of peptides and proteins.[1] Its structure incorporates the natural amino acid L-valine, where the alpha-amino group is reversibly protected by a tert-butoxycarbonyl (Boc) group.[] This protection strategy is the cornerstone of the Boc/Bzl protection scheme for solid-phase peptide synthesis (SPPS), a methodology that revolutionized the field and remains indispensable for the synthesis of complex peptides, therapeutic agents, and research tools.[1][3] The Boc group's key feature is its stability to a wide range of chemical conditions while being selectively and cleanly removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[4][5] This attribute allows for the sequential and controlled addition of amino acids to a growing peptide chain, preventing unwanted side reactions and ensuring the integrity of the final product.[1] This guide provides an in-depth exploration of Boc-L-valine, from its fundamental properties to its practical application in the laboratory.

Physicochemical and Structural Characteristics

The precise identity and purity of Boc-L-valine are critical for its successful application. The compound is a white to off-white crystalline powder.[1] Its core identity is defined by its Chemical Abstracts Service (CAS) number, molecular formula, and molecular weight.

| Property | Value | Source |

| CAS Number | 13734-41-3 | [1][6][7] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1][6][7] |

| Molecular Weight | 217.26 g/mol | [6][8] |

| IUPAC Name | (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [6] |

| Appearance | White to off-white crystalline powder | [1][9] |

| Melting Point | 71 - 84 °C | [1][7][10] |

| Solubility | Freely soluble in ethanol, ether, chloroform, DMF, DMSO, Methanol. Slightly soluble in water. | [9][10] |

| Optical Rotation | [α]D²⁰ = -5.8 to -6.8 ° (c=1 in AcOH) | [1] |

Below is a diagram illustrating the key functional components of the Boc-L-valine molecule.

Caption: Key functional groups within the Boc-L-valine molecule.

Synthesis and Quality Control

General Synthesis Protocol

The synthesis of Boc-L-valine is typically achieved by reacting L-valine with an agent that introduces the Boc protecting group. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O).[11] The reaction is performed in the presence of a base to deprotonate the amino group of L-valine, rendering it nucleophilic.[9]

Expert Insight: The choice of base and solvent system is critical to optimize yield and minimize side reactions. A biphasic system (e.g., dioxane/water or THF/water) with a mild inorganic base like sodium bicarbonate or sodium hydroxide is often employed. This allows for easy separation and workup, as the product, Boc-L-valine, can be extracted after acidification.

Protocol 1: Laboratory-Scale Synthesis of Boc-L-valine

-

Dissolution: Dissolve L-valine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents). Stir the mixture in an ice bath until all solids are dissolved.

-

Boc₂O Addition: While maintaining the temperature at 0-5 °C, slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using a cold solution of citric acid or dilute HCl. This will precipitate the Boc-L-valine product. Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

-

Purification: The crude Boc-L-valine can be recrystallized from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain a pure, crystalline powder.[9]

Analytical Quality Control

Ensuring the purity of Boc-L-valine is paramount, as impurities can lead to deletion sequences or modified peptides during synthesis.[12] High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Expert Insight: A common impurity in Boc-L-valine is Boc-alanine, arising from contamination in the L-valine starting material.[12] Developing an HPLC method that can resolve these two closely related compounds is essential for quality assurance in applications like the synthesis of valacyclovir, where such impurities are critical to control.[12]

Protocol 2: HPLC Purity Analysis of Boc-L-valine

This protocol is adapted from methodologies used in pharmaceutical development for analyzing related impurities.[12]

-

System Preparation:

-

Sample Preparation:

-

Prepare a sample solution of Boc-L-valine at a concentration of approximately 15 mg/mL in the mobile phase.[12]

-

-

Injection and Analysis:

-

Data Interpretation:

-

Integrate the peak areas. The purity is calculated as the area of the Boc-L-valine peak divided by the total area of all peaks, expressed as a percentage.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-valine is as a monomer in Boc-SPPS.[13] This strategy involves the stepwise addition of N-terminally protected amino acids to a peptide chain growing on a solid resin support.

The Boc-SPPS cycle involves four key steps:

-

Deprotection: Removal of the temporary N-terminal Boc group.

-

Neutralization: Neutralizing the resulting ammonium salt to liberate the free amine.

-

Coupling: Formation of a peptide bond between the free amine on the resin and the carboxyl group of the incoming Boc-L-valine.

-

Washing: Thoroughly washing the resin to remove excess reagents and byproducts.

Caption: The iterative four-step cycle of Boc solid-phase peptide synthesis.

Detailed Boc-SPPS Protocol: Coupling Boc-L-valine

This protocol describes a single coupling cycle using a manual synthesis approach.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (following deprotection and neutralization steps). Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection:

-

Washing: Wash the resin thoroughly with DCM (5-6 times) to remove residual TFA and the cleaved t-butyl carbocation.

-

Neutralization:

-

Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 1 minute each).

-

This step is crucial to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.

-

-

Washing: Wash the resin again with DCM (3-4 times) to remove excess DIEA.

-

Coupling:

-

In a separate vessel, pre-activate the Boc-L-valine (3-4 equivalents relative to resin substitution) with a coupling agent like dicyclohexylcarbodiimide (DCC, 1 equivalent to the amino acid) and an additive like N-hydroxybenzotriazole (HOBt, 1 equivalent) in a minimal amount of DCM or dimethylformamide (DMF) for 10-15 minutes.

-

Causality: The use of HOBt with DCC minimizes racemization and converts the DCC-activated acid into a more reactive and selective HOBt-ester, improving coupling efficiency.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add it to the neutralized resin.

-

Allow the coupling reaction to proceed for 2-4 hours. The completion of the reaction can be monitored using a qualitative ninhydrin test.

-

-

Final Wash: After the coupling is complete, wash the resin thoroughly with DCM (3-4 times) and isopropanol (2 times) to remove unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection.

Safety and Handling

Boc-L-valine may cause skin, eye, and respiratory irritation.[6][14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[14][15] Avoid inhalation of dust by working in a well-ventilated area or a fume hood.[14] Store the compound in a tightly sealed container in a cool, dry place, typically at 0-8 °C for long-term stability.[1]

Conclusion

N-tert-Butoxycarbonyl-L-valine is more than just a protected amino acid; it is a key enabler of synthetic peptide chemistry. Its unique combination of stability and selective lability underpins the robust and versatile Boc-SPPS methodology. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, quality control, and application is essential for the successful creation of custom peptides that drive scientific discovery and therapeutic innovation. Its continued use in both academic research and the industrial production of peptide-based drugs, such as valacyclovir prodrugs, highlights its lasting importance in the field.[10][12]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83693, Boc-L-Valine. PubChem. Retrieved January 21, 2026, from [Link].

-

Fengchen Group (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Fengchen Group Co., Ltd. Retrieved January 21, 2026, from [Link].

- Aronhime, J., et al. (2005). Process for the preparation of valacyclovir hydrochloride. Google Patents. (US Patent US20050192296A1).

-

Chemsrc (2025). Boc-L-Valine | CAS#:13734-41-3. Chemsrc.com. Retrieved January 21, 2026, from [Link].

-

CD Formulation (n.d.). BOC-L-Valine. CD Formulation. Retrieved January 21, 2026, from [Link].

-

Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Retrieved January 21, 2026, from [Link].

-

Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link].

-

Carl ROTH GmbH + Co. KG (2021). Safety Data Sheet: Boc-L-Valine. Carl ROTH. Retrieved January 21, 2026, from [Link].

-

Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link].

-

Wikipedia (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved January 21, 2026, from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-L-Valine | CAS#:13734-41-3 | Chemsrc [chemsrc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. BOC-L-Valine - CD Formulation [formulationbio.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]

- 13. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

The Role of the Boc Protecting Group in Peptide Synthesis: A Legacy of Innovation and a Tool for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The tert-butyloxycarbonyl (Boc) protecting group was a cornerstone in the development of solid-phase peptide synthesis (SPPS), a technology that revolutionized the creation of synthetic peptides and earned R.B. Merrifield the Nobel Prize in Chemistry.[1] This guide provides a comprehensive technical overview of the Boc group's role, delving into the chemical principles, practical workflows, and strategic considerations for its use. We will explore the mechanism of Boc protection and deprotection, the concept of graduated acid lability that underpins the Boc/Benzyl (Bzl) strategy, and provide detailed protocols for each step of the synthesis cycle. Furthermore, we will address common side reactions and offer a comparative analysis against the now-predominant Fmoc strategy, clarifying the specific applications where Boc chemistry remains not only relevant but advantageous.

The Imperative for Amine Protection in Peptide Synthesis

The stepwise assembly of amino acids into a defined peptide sequence is predicated on a crucial chemical challenge: controlling reactivity. Each amino acid possesses at least two reactive functional groups—an α-amino group and an α-carboxyl group. To form a peptide bond, the carboxyl group of one amino acid must be activated to react with the amino group of another. Without intervention, this would lead to uncontrolled polymerization and a random assortment of products.

The solution is the use of transient "protecting groups."[2] An ideal protecting group for the α-amino group exhibits the following characteristics[2]:

-

Ease of Introduction: It can be attached to the amino acid N-terminus in a high-yielding reaction.

-

Stability: It remains robustly attached throughout the coupling reaction and subsequent wash steps, preventing premature removal.

-

Selective Cleavage: It can be removed under conditions that do not affect the growing peptide chain, the side-chain protecting groups, or the linkage to the solid support.[2]

-

Suppression of Racemization: The protecting group should minimize the risk of epimerization at the chiral α-carbon during activation and coupling.[3]

The two most successful strategies in the history of SPPS are defined by their choice of Nα-protection: the Boc/Bzl strategy and the Fmoc/tBu strategy.[2][3][4] This guide focuses on the former, a robust method built upon the acid-labile Boc group.

The Chemistry of the Boc Group: An Acid-Labile Guardian

The Boc group is a carbamate that provides reliable protection for the Nα-amino function. Its utility is rooted in its unique susceptibility to acid-catalyzed cleavage, a property that is finely tuned to allow for its selective removal.

Mechanism of Protection

The Boc group is typically introduced by reacting the free amino group of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6] The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of the anhydride, leading to the formation of the stable tert-butyl carbamate.

Mechanism of Deprotection: A Cascade of Instability

The critical step in each cycle of Boc-SPPS is the selective removal of the Boc group. This is achieved with a moderate acid, typically trifluoroacetic acid (TFA), often as a 50% solution in dichloromethane (DCM).[1][3] The deprotection proceeds via a mechanism that exploits the stability of the tertiary carbocation formed upon cleavage.[5][7]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[7]

-

Cleavage & Cation Formation: The C-O bond cleaves, releasing the stable tert-butyl cation and an unstable carbamic acid intermediate.[7][8]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free N-terminal amine, which is immediately protonated by the excess TFA to form an ammonium salt.[8]

This formation of the tert-butyl cation is a key mechanistic feature with practical consequences. It is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[1] To prevent these undesirable side reactions, "scavengers" such as thioanisole or dithioethane (DTE) are often added to the deprotection solution to trap the carbocations.[1][5][8]

Graduated Acid Lability: The Core of the Boc/Bzl Strategy

The entire Boc-SPPS methodology rests on the principle of graduated acid lability , also known as quasi-orthogonality.[2][9] This means that different classes of protecting groups are removed by different strengths of acid:

-

Nα-Boc Group: Labile to moderate acid (e.g., TFA). Removed at every cycle.

-

Side-Chain Protecting Groups (Bzl-based): Stable to moderate acid but labile to strong acid (e.g., anhydrous Hydrogen Fluoride, HF). Removed only at the end of the synthesis.[9]

-

Resin Linker (e.g., Merrifield): Also stable to moderate acid and cleaved by strong acid (HF).[1]

This differential stability allows for the selective deprotection of the N-terminus without disturbing the side-chain protection or cleaving the peptide from its solid support during chain elongation.[3]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle: A Practical Workflow

The assembly of a peptide using Boc chemistry is a cyclical process. Each cycle adds one amino acid to the growing chain and consists of three main steps: deprotection, neutralization, and coupling.

Experimental Protocol: A Single Boc-SPPS Cycle

PART 1: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality.

-

Merrifield Resin: A chloromethylated polystyrene support used for synthesizing C-terminal peptide acids.[1]

-

PAM Resin: Offers a more acid-stable linker than Merrifield resin, reducing chain loss during repeated TFA treatments.[1]

-

BHA/MBHA Resins: Benzhydrylamine-based resins used for the direct synthesis of C-terminal peptide amides.[1][10]

Protocol: Resin Swelling

-

Place the desired amount of resin (e.g., 1.0 g) in a reaction vessel.

-

Add sufficient Dichloromethane (DCM) to cover the resin (approx. 10-15 mL/g).

-

Agitate gently for 30-60 minutes at room temperature to allow for complete swelling of the polystyrene beads.[10]

-

Drain the solvent by filtration.

PART 2: Nα-Boc Deprotection

This step removes the temporary Boc group to expose the N-terminal amine for the next coupling reaction.[10]

Protocol: Deprotection

-

Add 50% TFA in DCM (10 mL/g of resin) to the swollen resin. Agitate for 1-2 minutes for a pre-wash. Drain.[1]

-

Add a fresh solution of 50% TFA in DCM (10 mL/g). Agitate for 20-30 minutes.[1]

-

Drain the TFA solution.

-

Wash the peptide-resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (1x) to shrink the resin and help remove residual acid, and finally with DCM (3x) to re-swell the resin for the next step.[1]

PART 3: Neutralization

The N-terminal ammonium TFA salt formed during deprotection is not nucleophilic. It must be converted to the free amine before coupling can occur.[9][10]

Protocol: Neutralization

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (10 mL/g) to the peptide-resin. Agitate for 1-2 minutes. Drain.[9][10]

-

Repeat the neutralization step one more time to ensure complete conversion to the free amine.[10]

-

Wash the peptide-resin thoroughly with DCM (5-6x) to remove all traces of excess DIEA and its salt, which can interfere with the subsequent coupling step.[10]

PART 4: Amino Acid Coupling

The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[10]

Protocol: HBTU-Mediated Coupling

-

In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in N,N-Dimethylformamide (DMF).

-

Add DIEA (6-8 eq.) to the activation mixture and agitate for 1-2 minutes.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours or until a negative Kaiser test indicates complete coupling.

-

Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all the permanent, Bzl-based side-chain protecting groups must be removed. This is accomplished in a single step using a very strong acid, most commonly anhydrous Hydrogen Fluoride (HF).[1][3]

CAUTION: HF is an extremely toxic and corrosive acid that requires a specialized, dedicated apparatus and extensive safety precautions. The hazards associated with HF are a primary driver for the widespread adoption of the alternative Fmoc strategy.[3]

Protocol: High HF Cleavage

-

The dried peptide-resin is placed in a specialized HF reaction vessel.

-

A "cleavage cocktail" containing scavengers is added. A common mixture is 90% HF, 5% p-cresol, and 5% thioanisole. The scavengers are critical for trapping the reactive carbocations generated from the cleavage of benzyl-type side-chain protecting groups.[1]

-

The reaction is typically conducted at 0°C for 1-2 hours.[10]

-

The HF is carefully removed by evaporation under a stream of nitrogen.

-

The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[10]

-

The precipitated peptide is dried under vacuum and is then ready for purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]

Troubleshooting Common Side Reactions in Boc-SPPS

The harsh, repetitive acid treatments in Boc chemistry can lead to several side reactions. Understanding these allows for proactive mitigation.

| Side Reaction | Description & Cause | Prevention & Mitigation Strategy |

| Diketopiperazine Formation | After deprotection of the second amino acid, the free N-terminus can attack the C-terminal ester linkage, cyclizing to release a dipeptide diketopiperazine and terminating the chain.[1] | Use in situ neutralization protocols where coupling begins immediately after the free amine is generated, minimizing its lifetime.[1] |

| Aspartimide Formation | The side-chain carboxyl group of Aspartic acid (Asp) can attack the peptide backbone, forming a stable five-membered succinimide ring. This is particularly problematic in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[1] | This is a persistent issue in both Boc and Fmoc chemistry. Careful selection of coupling reagents and conditions can minimize, but not always eliminate, its occurrence. |

| Alkylation of Side Chains | Electrophilic carbocations generated from the Boc group (t-butyl) or side-chain protecting groups (e.g., benzyl) can modify sensitive residues like Trp, Met, and Cys.[1] | Always include appropriate scavengers in both the deprotection (DTE) and final cleavage (anisole, thioanisole, etc.) steps.[1] |

| Chain Loss from Resin | The benzyl ester linkage of Merrifield or PAM resins can be partially cleaved by the repetitive TFA treatments, leading to loss of peptide chains and reduced overall yield.[1] | Use the more stable PAM linker for longer peptides.[1] Avoid extended deprotection times. |

Comparative Analysis: Boc vs. Fmoc Strategy

While Boc chemistry laid the foundation for SPPS, the Fmoc strategy, developed later, is now more common due to its milder conditions. A direct comparison highlights the strengths and weaknesses of each approach.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., 50% TFA) | Base (e.g., 20% Piperidine in DMF)[] |

| Side-Chain Protection | Benzyl (Bzl) based ethers, esters, etc. | tert-butyl (tBu) based ethers, esters, etc. |

| Orthogonality | Quasi-Orthogonal: Based on graduated acid lability.[2] | Fully Orthogonal: Base removes Nα-Fmoc; Acid removes side-chain groups.[] |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[3] | Moderate Acid (e.g., TFA cocktail)[] |

| Key Advantages | • Lower cost of Boc-amino acids.[]• Can be better for synthesizing certain hydrophobic or aggregation-prone sequences.[2]• Less risk of diketopiperazine formation due to protonated amine post-deprotection.[1] | • Milder overall conditions.• Avoids use of highly toxic HF.• Compatible with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[2]• Deprotection can be monitored by UV spectroscopy.[] |

| Key Disadvantages | • Requires use of highly corrosive/toxic strong acids (TFA, HF).• Repetitive acid treatment can degrade sensitive sequences.• Final cleavage requires specialized, expensive equipment. | • Piperidine can cause side reactions with certain functionalities.• Fmoc-amino acids are generally more expensive.[]• Aggregation of the neutral peptide-resin after deprotection can be more problematic. |

Conclusion: The Enduring Role of Boc Chemistry

While the Fmoc/tBu strategy has become the dominant method for routine peptide synthesis due to its operational simplicity and safety, the Boc/Bzl strategy remains a powerful and indispensable tool in the peptide chemist's arsenal. Its lower raw material costs and proven robustness make it a viable option for large-scale synthesis. More importantly, Boc chemistry is often the strategy of choice for specific challenging applications, such as the synthesis of base-sensitive peptides, peptide thioesters, and sequences known to exhibit severe aggregation under Fmoc conditions.[2][12] A thorough understanding of the principles and practice of Boc-SPPS is therefore not merely a lesson in the history of biochemistry, but a critical component of a comprehensive, modern approach to peptide science and drug development.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chen, Y. H., & Chen, S. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 42(5), 787-794. Retrieved from [Link]

-

D'Souza, M. J., & Reynolds, E. R. (2009). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 15(4), 268-273. Retrieved from [Link]

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Retrieved from [Link]

-

Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20, 431-447. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. biosynth.com [biosynth.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc-L-Valine: Structure and Spectroscopic Analysis

<

For Researchers, Scientists, and Drug Development Professionals

Foreword

Boc-L-valine, or N-tert-butoxycarbonyl-L-valine, is a cornerstone in the field of peptide synthesis and a critical component in the development of novel pharmaceuticals.[1] Its primary role is to serve as a protected form of the amino acid L-valine, where the tert-butoxycarbonyl (Boc) group shields the amino functionality. This protection is instrumental in directing the formation of peptide bonds with precision while preserving the integrity of the amino acid structure.[1] This technical guide provides an in-depth examination of the structural and spectroscopic properties of Boc-L-valine, offering essential insights for its application, quality control, and successful integration into complex synthetic workflows.

Molecular Structure and Physicochemical Properties

The molecular architecture of Boc-L-valine consists of the L-valine core covalently bonded to a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino nitrogen. This chiral molecule is the L-enantiomer, a crucial characteristic for its use in biologically relevant compounds.[2] The Boc group enhances the molecule's stability and solubility in organic solvents, making it highly suitable for peptide synthesis.[1]

Chemical Structure:

Figure 1: Chemical structure of Boc-L-valine.

Table 1: Physicochemical Properties of Boc-L-valine

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₄[3][4] |

| Molecular Weight | 217.26 g/mol [3][4][5] |

| Appearance | White to off-white solid/crystalline powder[2][5][6] |

| Melting Point | 77-80 °C[3] |

| Solubility | Soluble in organic solvents like DMSO and DMF; insoluble in water.[2][3][5] |

| Optical Activity | [α]20/D -6.2±0.5°, c = 1% in acetic acid |

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental for verifying the identity, purity, and structural integrity of Boc-L-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the molecular framework of Boc-L-valine.

The proton NMR spectrum of Boc-L-valine in deuterated chloroform (CDCl₃) displays characteristic signals for each unique proton environment.

Table 2: Typical ¹H NMR Data for Boc-L-valine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.9 | Broad Singlet | 1H | -COOH |

| ~5.09 | Doublet | 1H | -NH- |

| ~4.27 | Doublet of Doublets | 1H | α-CH |

| ~2.20 | Multiplet | 1H | β-CH |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |

| ~1.00 & ~0.94 | Doublets | 6H | -CH(CH₃)₂ (Valine) |

Data sourced from ChemicalBook based on a 400 MHz spectrum in CDCl₃.[7]

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): This proton appears as a broad singlet at a significantly downfield chemical shift due to its acidic nature and hydrogen bonding capabilities.[7]

-

Amide Proton (-NH-): The proton on the nitrogen of the Boc group is coupled to the adjacent α-proton, resulting in a doublet.[7]

-

Alpha-Proton (α-CH): This proton is coupled to both the amide proton and the β-proton, leading to a doublet of doublets.[7]

-

Beta-Proton (β-CH): The proton on the β-carbon is split by the α-proton and the six protons of the two γ-methyl groups, resulting in a complex multiplet.[7]

-

Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a prominent, sharp singlet, a hallmark of the Boc protecting group.[7]

-

Valine Methyl Protons (-CH(CH₃)₂): The two methyl groups of the valine side chain are diastereotopic, meaning they are chemically non-equivalent, and thus appear as two distinct doublets.[7][8]

The ¹³C NMR spectrum provides a map of the carbon skeleton.

Table 3: Typical ¹³C NMR Data for Boc-L-valine

| Chemical Shift (δ, ppm) | Assignment |

| ~176.5 | -COOH (Carboxyl C) |

| ~156.0 | -C=O (Boc Carbonyl C) |

| ~80.0 | -C (CH₃)₃ (Boc Quaternary C) |

| ~58.5 | α-C |

| ~31.0 | β-C |

| ~28.3 | -C(C H₃)₃ (Boc Methyl C) |

| ~19.0, ~17.5 | -CH(C H₃)₂ (Valine Methyl C) |

Note: Approximate chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.[9][10]

Interpretation of the ¹³C NMR Spectrum:

-

The two carbonyl carbons (carboxyl and Boc) are the most deshielded, appearing at the lowest field.

-

The quaternary carbon of the Boc group and the α-carbon are found in the mid-field region.

-

The aliphatic carbons, including the β-carbon and the methyl groups, are located in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and can provide structural information through fragmentation analysis.

Expected Molecular Ions (Electrospray Ionization - ESI):

-

[M+H]⁺: 218.13

-

[M+Na]⁺: 240.11

-

[M-H]⁻: 216.13

Fragmentation Analysis: In positive ion mode, a common fragmentation pattern involves the loss of the tert-butyl group or isobutylene from the Boc protecting group. A significant peak is often observed at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺.[7] Another prominent fragment can be seen at m/z 72.[7]

Figure 3: Workflow for NMR analysis of Boc-L-valine.

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-L-valine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial before transferring to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a stock solution of Boc-L-valine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer. Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion peaks and characteristic fragment ions to confirm the identity and purity of the sample.

Infrared (ATR-IR) Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid Boc-L-valine powder onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.

-

Data Analysis: The instrument's software will generate the final IR spectrum. Identify the key absorption bands and correlate them to the functional groups present in Boc-L-valine.

Conclusion

The structural and spectroscopic data presented in this guide provide a comprehensive technical overview of Boc-L-valine. A thorough understanding of its NMR, MS, and IR profiles is indispensable for researchers and professionals in peptide synthesis and drug development. This knowledge is crucial for confirming the identity, assessing the purity, and ensuring the quality of this vital synthetic building block, ultimately contributing to the successful and reproducible synthesis of complex target molecules.

References

-

Chemsrc. (2025, August 20). Boc-L-Valine | CAS#:13734-41-3. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of L-valine CH3-groups (D, E). Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-Valine | C10H19NO4 | CID 83693. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]

- 3. Boc-L-Valine | CAS#:13734-41-3 | Chemsrc [chemsrc.com]

- 4. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

Introduction to Boc vs Fmoc solid-phase peptide synthesis

An In-Depth Technical Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for research and therapeutic applications. The choice between the two dominant orthogonal protection strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—is a critical decision that dictates the entire synthetic workflow, from resin selection to final cleavage and purification. This guide provides a detailed technical analysis of both methodologies, grounded in chemical principles and field-proven insights. We will explore the core mechanisms, experimental protocols, common side reactions, and strategic considerations to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

The Foundational Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS, a revolutionary technique developed by R. Bruce Merrifield, for which he received the 1984 Nobel Prize in Chemistry, simplifies peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[] The peptide chain is then elongated in a stepwise fashion through a series of repeating cycles. Each cycle consists of:

-

Nα-Deprotection: Removal of the temporary protecting group from the terminal amino acid.

-

Washing: Removal of excess reagents and by-products.

-

Coupling: Activation and coupling of the next Nα-protected amino acid to form a new peptide bond.

-

Washing: Removal of unreacted amino acid and coupling reagents.

This process is repeated until the desired sequence is assembled. The key advantage is the ability to drive reactions to completion using excess soluble reagents, which are then easily removed by simple filtration and washing, thus avoiding complex purification of intermediate peptides.[2] The fundamental difference between the two major SPPS strategies lies in the chemical nature of the temporary Nα-protecting group and the reagents used for its removal.

The Boc/Bzl Strategy: A Legacy of Graduated Acidolysis

The original Merrifield method is based on the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based (Bzl) groups for semi-permanent side-chain protection.[2] This strategy operates on a principle of graduated acid lability; the Boc group is removed by a moderately strong acid, while the more stable side-chain protecting groups and the resin linkage require a much stronger acid for final cleavage.[3]

The Boc Synthesis Cycle

The workflow for a single amino acid addition in Boc SPPS is a three-step process following the initial resin loading.

Figure 1: The Boc-SPPS Elongation Cycle.

-

Deprotection: The Nα-Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at 25-50%.[2] This reaction generates a volatile isobutylene and carbon dioxide, leaving the N-terminal amine as a protonated trifluoroacetate salt.[4]

-

Neutralization: Before the next coupling can occur, the N-terminal ammonium salt must be converted to a free amine.[4] This is accomplished by washing the resin with a hindered tertiary base, most commonly diisopropylethylamine (DIEA), in DCM or DMF.[2]

-

Coupling: The incoming Boc-protected amino acid is activated to facilitate peptide bond formation. Modern protocols favor in-situ activation reagents like HBTU, HATU, or HOBt/DCC to form highly reactive esters.

Side-Chain Protection and Final Cleavage

Side-chain functional groups are protected with groups that are stable to the repetitive TFA treatments but can be removed simultaneously with resin cleavage. These are typically benzyl-based ethers, esters, and carbamates.[]

The final and most critical step in Boc chemistry is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This requires treatment with a very strong acid, historically anhydrous hydrogen fluoride (HF).[2][6]

Critical Consideration: The use of liquid HF is a significant drawback of the Boc strategy. It is highly toxic, corrosive, and requires a specialized, dedicated apparatus made of polytetrafluoroethylene (PTFE).[2] This has led to the development of alternative, though still very strong, acid cocktails based on trifluoromethanesulfonic acid (TFMSA).

During cleavage, the acidolytic removal of Boc and benzyl groups generates reactive carbocations (e.g., tert-butyl cations).[4] These can alkylate sensitive residues like Tryptophan and Methionine.[7] To prevent these side reactions, a "cleavage cocktail" containing scavengers is essential.

| Scavenger | Target Residue(s) | Purpose |

| Anisole | All | General carbocation scavenger |

| Thioanisole | Trp, Met | Prevents t-butylation and oxidation |

| Ethanedithiol (EDT) | Cys | Reduces sulfoxides, prevents reattachment of Trt |

| Triisopropylsilane (TIPS) | Trp | Effective scavenger for Trityl and other cations |

Table 1: Common Scavengers Used in Boc SPPS Final Cleavage Cocktails.

The Fmoc/tBu Strategy: The Era of Orthogonal Protection

The Fmoc/tBu strategy has become the dominant method for SPPS, particularly in academic and automated synthesis settings.[] Its popularity stems from its use of an orthogonal protection scheme, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[2][4] The Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups, primarily based on tert-butyl (tBu).[8]

The Fmoc Synthesis Cycle

The Fmoc cycle is mechanistically simpler than the Boc cycle as it omits the separate neutralization step.

Figure 2: The Fmoc-SPPS Elongation Cycle.

-

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically a 20% solution of piperidine in dimethylformamide (DMF).[2] The mechanism is a β-elimination, which abstracts the acidic proton on the fluorenyl ring system.[4][9] This reaction releases the free amine along with dibenzofulvene (DBF) and carbon dioxide. The piperidine serves a dual role: it acts as the base for deprotection and as a scavenger to trap the reactive DBF electrophile, forming a stable adduct that is washed away.[4][8]

-

Coupling: As with Boc synthesis, coupling is achieved by activating the incoming Fmoc-protected amino acid with reagents like HATU, HBTU, or DIC/HOBt.

A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing automated synthesizers to measure its release and ensure the deprotection reaction has gone to completion before proceeding to the next step.[8][10]

Side-Chain Protection and Final Cleavage

The side-chain protecting groups in Fmoc SPPS must be stable to repeated piperidine treatment but labile to acid.[8] This is perfectly achieved with groups based on the tert-butyl cation (e.g., tBu ethers, Boc carbamates) and the trityl (Trt) group.[4]

Final cleavage and deprotection are performed in a single step using a much milder acid cocktail than in Boc chemistry, typically based on 95% TFA.[2] This avoids the need for hazardous HF and specialized equipment. Scavengers are still required to trap the cations generated from the side-chain protecting groups.

| Scavenger | Concentration | Purpose |

| Water (H₂O) | 2.5% | Suppresses t-butylation of Trp by hydrating the carbocation |

| Triisopropylsilane (TIPS) | 2.5% | Reduces oxidized Trp, scavenges Trt and other cations |

| Ethanedithiol (EDT) | 2.5% | Used for peptides containing Cys(Trt) to prevent reattachment |

| Dithiothreitol (DTT) | 2.5% | Used for peptides containing Arg(Pbf) to prevent sulfonation of Trp |

Table 2: Common Scavengers for Fmoc SPPS Final Cleavage (TFA-based cocktails).

Head-to-Head Comparison: Boc vs. Fmoc Strategy

The choice between Boc and Fmoc chemistry depends on the specific peptide sequence, desired scale, available equipment, and cost considerations.

| Feature | Boc Chemistry | Fmoc Chemistry |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Reagent | Strong Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |

| Orthogonality | Quasi-orthogonal: Based on differential acid lability.[3] | Fully Orthogonal: Base-labile Nα-group vs. acid-labile side-chain groups.[4][8] |

| Side-Chain Protection | Benzyl-based (Bzl) groups, cleaved by strong acid.[] | tert-butyl (tBu) and Trityl (Trt) based groups, cleaved by moderate acid.[4] |

| Final Cleavage | Very Strong Acid (Anhydrous HF or TFMSA).[2][7] | Moderate Acid (95% TFA).[2] |

| Key Advantages | • Lower cost of bulk amino acid derivatives.[]• Can be better for certain difficult or hydrophobic sequences.[3]• Mature process for large-scale manufacturing.[] | • Milder overall conditions.[]• No hazardous HF required.[2]• Amenable to automation with UV monitoring.[]• Ideal for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[3] |

| Key Disadvantages | • Harsh repetitive TFA treatment can degrade the resin linkage.[11]• Extremely harsh and hazardous final cleavage (HF).[2]• Generation of reactive cations during deprotection.[4] | • Higher cost of Fmoc-amino acids.[]• Piperidine can be difficult to remove completely.• Prone to diketopiperazine formation at the dipeptide stage, especially with Pro.[12]• Base-catalyzed aggregation can be an issue. |

| Instrumentation | Requires acid-resistant hardware; HF cleavage requires a specialized apparatus. | Well-suited for modern automated synthesizers; standard lab glassware is sufficient.[] |

Table 3: Comparative Analysis of Boc and Fmoc SPPS Strategies.

Experimental Protocols: A Practical Overview

Below are generalized, single-cycle protocols for manual SPPS. Automated synthesizers will follow similar logic. Assume a 0.1 mmol scale synthesis.

Boc SPPS Single Coupling Cycle Protocol

-

Resin Preparation: Swell the Boc-AA-Resin in DCM for 30 minutes.

-

Pre-Wash: Wash the resin 3x with DCM.

-

Deprotection: Add 25% TFA in DCM to the resin. Agitate for 2 minutes. Drain. Add fresh 25% TFA in DCM and agitate for 20-30 minutes.

-

Washing: Wash the resin 5x with DCM to remove all traces of TFA.

-

Neutralization: Wash the resin 2x with 5% DIEA in DCM (1 min each). Wash 1x with 5% DIEA in DCM (2 min).

-

Washing: Wash the resin 5x with DCM. Perform a Kaiser test to confirm the presence of a free amine.

-

Coupling:

-

In a separate vessel, dissolve 4 equivalents of the next Boc-amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIEA to activate the amino acid (solution will turn yellow).

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

-

Washing: Wash the resin 3x with DMF, followed by 3x with DCM.

-

Post-Coupling Check: Perform a Kaiser test to confirm reaction completion (negative result). If positive, recouple.

Fmoc SPPS Single Coupling Cycle Protocol

-

Resin Preparation: Swell the Fmoc-AA-Resin in DMF for 30 minutes.[13]

-

Pre-Wash: Wash the resin 3x with DMF.

-

Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.[13]

-

Washing: Wash the resin 5-7x with DMF to remove piperidine and the DBF-adduct.[13]

-

Pre-Coupling Check: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free amine.

-

Coupling:

-

In a separate vessel, dissolve 4 equivalents of the next Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIEA or Collidine to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

-

Washing: Wash the resin 3x with DMF, followed by 3x with DCM.

-

Post-Coupling Check: Perform a Kaiser test. A negative result indicates complete coupling.

Conclusion: Selecting the Optimal Strategy

The debate between Boc and Fmoc chemistry is not about which is definitively "better," but which is more appropriate for a given objective.

Fmoc chemistry is the method of choice for:

-

Routine peptide synthesis in research and discovery settings.

-

Automated synthesis, where its mild conditions and real-time monitoring capabilities are significant assets.[]

-

The synthesis of peptides containing acid-sensitive modifications like phosphorylation, sulfation, or glycosylation.[3]

Boc chemistry remains a powerful and relevant strategy for:

-

Large-scale, multi-kilogram manufacturing of certain therapeutic peptides where the process is well-established and raw material cost is a major driver.[]

-

Synthesizing highly hydrophobic or "difficult" sequences that are prone to aggregation under the basic conditions of Fmoc chemistry.[3]

-

Specific applications like the synthesis of peptide thioesters where on-resin installation is more straightforward with Boc protocols.[6]

Ultimately, a deep understanding of the underlying chemical principles of both methodologies is paramount. By weighing the advantages and disadvantages in the context of the target peptide, scale, and available resources, scientists can confidently select and optimize the SPPS strategy that will lead to the highest probability of success.

References

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Available at: [Link]

-

Kowalski, J. R., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(5), 556-563. Available at: [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]

Sources

- 2. academic.oup.com [academic.oup.com]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 6. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chempep.com [chempep.com]

- 10. bachem.com [bachem.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Boc Protection of L-Valine with Boc Anhydride

Introduction: The Indispensable Role of Amine Protection in Synthesis

In the landscape of modern organic synthesis, particularly in pharmaceutical and peptide development, the selective masking and unmasking of reactive functional groups is a foundational strategy.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of this approach, prized for its reliability in protecting primary and secondary amines.[1][2] Its widespread adoption is due to its ease of introduction, stability across a wide array of reaction conditions, and the mild acidic methods required for its removal.[1][3] This orthogonality to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleaved Cbz group, is critical in the multi-step synthesis of complex molecules.[1][4]

This guide provides a comprehensive exploration of the Boc protection of L-valine, a proteinogenic amino acid, utilizing di-tert-butyl dicarbonate (Boc anhydride). We will delve into the reaction mechanism, provide field-proven experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Core Mechanism: A Nucleophilic Acyl Substitution Pathway

The protection of L-valine's amino group with Boc anhydride is a classic example of a nucleophilic acyl substitution reaction.[5][6] The process can be dissected into several key steps, illustrating the interplay of nucleophilicity, electrophilicity, and the role of a basic medium.

The reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine, which deprotonates the amino group of L-valine, thereby enhancing its nucleophilicity.[6][7] The electron-rich nitrogen atom of the deprotonated L-valine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][8] This nucleophilic attack results in the formation of a transient tetrahedral intermediate.[1]

This intermediate is unstable and rapidly collapses, leading to the elimination of a tert-butyl carbonate leaving group.[1][9] This leaving group subsequently decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas.[1][10] The evolution of carbon dioxide serves as a strong thermodynamic driving force for the reaction.[7] The final proton transfer steps, facilitated by the base or other species in the reaction mixture, yield the neutral N-Boc-L-valine product.[9][11]

It is noteworthy that the reaction can proceed without a base, where the tert-butyl carbonate leaving group itself can act as a proton acceptor.[10] However, the inclusion of a base is common practice to accelerate the reaction.[7]

Visualizing the Mechanism

Caption: Mechanism of Boc protection of L-valine.

A Validated Experimental Protocol

The following protocol is a robust and widely applicable method for the Boc protection of L-valine. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

-

L-Valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

0.5 M Citric acid solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution and Basification: Dissolve L-valine (1 equivalent) in a 1:1 mixture of water and THF. Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (1N aqueous solution) or triethylamine (1.5 equivalents) to adjust the pH to approximately 8-9.[12] This step is crucial for deprotonating the amino group, thereby activating it for the subsequent nucleophilic attack.[6]

-

Addition of Boc Anhydride: To the vigorously stirred solution, add Boc anhydride (1.1 equivalents) portion-wise.[1] Maintaining a low temperature helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Extraction: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted Boc anhydride and the oxime byproduct if an alternative Boc source was used.[12][13]

-

Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with a 0.5 M citric acid solution.[12] This protonates the carboxylate group of the Boc-L-valine, causing it to precipitate out of the aqueous solution as an oil or solid. Extract the product into ethyl acetate (3x).[12]

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[12] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-L-valine.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system such as ethyl acetate/petroleum ether.[12]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Boc protection of L-valine. These values can serve as a benchmark for optimizing the reaction.

| Parameter | Typical Value | Rationale/Significance |

| Yield | 55-95% | The yield is highly dependent on the reaction conditions and the purity of the starting materials.[12] |

| Reaction Time | 1-4 hours | Reaction time can be influenced by temperature, base, and solvent.[1] |

| Equivalents of (Boc)₂O | 1.1 - 1.5 | A slight excess of Boc anhydride ensures complete consumption of the starting amino acid.[7] |

| Equivalents of Base | 1.2 - 2.0 | An adequate amount of base is necessary to facilitate the deprotonation of the amine.[7] |

| Temperature | 0 °C to Room Temp | Starting at a lower temperature helps to manage the initial exothermicity of the reaction. |

Experimental Workflow Visualization

Caption: General experimental workflow for Boc protection.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be unequivocally monitored by TLC, providing a clear indication of the consumption of the starting material and the formation of the product. The work-up procedure is designed to systematically remove unreacted reagents and byproducts. The final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity. The melting point of the crystalline product can also be compared to literature values.[12]

Conclusion

The Boc protection of L-valine using Boc anhydride is a robust and indispensable transformation in organic synthesis. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with a well-designed experimental protocol, enables researchers to efficiently and reliably prepare this crucial building block for peptide synthesis and drug discovery. The information presented in this guide, grounded in established chemical principles and validated practices, serves as a comprehensive resource for professionals in the field.

References

-

Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Boc Anhydride: A Guide for Researchers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Retrieved from [Link]